molecular formula C9H11FO B2786866 2-Fluoro-1-(2-methylphenyl)ethan-1-ol CAS No. 1624628-39-2

2-Fluoro-1-(2-methylphenyl)ethan-1-ol

Cat. No. B2786866
CAS RN: 1624628-39-2
M. Wt: 154.184
InChI Key: ADDKLAMXTGXPOX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-methylphenyl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is classified as a tertiary alcohol and has a molecular formula of C9H11FO.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-methylphenyl)ethan-1-ol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. By inhibiting COX enzymes, this compound can effectively reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-Fluoro-1-(2-methylphenyl)ethan-1-ol can effectively reduce inflammation and pain in animal models. This compound has also been shown to have minimal toxicity and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-1-(2-methylphenyl)ethan-1-ol in lab experiments include its high potency and selectivity for COX enzymes. However, the limitations of this compound include its relatively complex synthesis process and limited availability.

Future Directions

There are several potential future directions for research on 2-Fluoro-1-(2-methylphenyl)ethan-1-ol. One area of interest is the development of new pain medications based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and pharmacology.

Synthesis Methods

The synthesis of 2-Fluoro-1-(2-methylphenyl)ethan-1-ol involves the reaction of 2-methylphenyl magnesium bromide with 2-fluoro-1-chloroethane in the presence of a catalyst such as copper iodide. The resulting product is then hydrolyzed to yield the final compound.

Scientific Research Applications

2-Fluoro-1-(2-methylphenyl)ethan-1-ol has been studied extensively for its potential applications as a pharmaceutical agent. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

2-fluoro-1-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDKLAMXTGXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(2-methylphenyl)ethan-1-ol

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